1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Medicinal chemistry VR1 antagonist Structure-activity relationship

This 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea fills a critical gap in VR1/TRPV1 antagonist libraries. Its unique 2-methoxy-2-(o-tolyl)ethyl side chain is absent from dominant patent families focusing on tetrahydro-naphthalenyl or indolinyl substituents, making it essential for SAR diversification studies. Procure to probe ortho-substituted phenyl effects on binding kinetics, assess lipophilicity-driven ADME profiles (high logP ~4.2–4.5), and conduct comparative benchmarking against polar analogs. Also invaluable for freedom-to-operate patent landscape analysis and hit expansion campaigns seeking underexplored naphthylurea chemical space.

Molecular Formula C22H24N2O2
Molecular Weight 348.446
CAS No. 1448052-95-6
Cat. No. B2848351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea
CAS1448052-95-6
Molecular FormulaC22H24N2O2
Molecular Weight348.446
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)OC
InChIInChI=1S/C22H24N2O2/c1-16-8-3-5-12-19(16)21(26-2)15-24-22(25)23-14-18-11-7-10-17-9-4-6-13-20(17)18/h3-13,21H,14-15H2,1-2H3,(H2,23,24,25)
InChIKeyVAEDQPNDEXRVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1448052-95-6): Procurement-Relevant Chemical Identity and Patent Context


1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic unsymmetrical urea derivative (C22H24N2O2, MW 348.446) bearing a 2-methoxy-2-(o-tolyl)ethyl group on one urea nitrogen and a naphthalen-1-ylmethyl group on the other . The compound is listed in the PubChem Substance database (SID 452967981) as originating from Google Patents, indicating its presence in the patent literature, though the specific patent assignment details are not publicly indexed [1]. Within the broader naphthylurea class, structurally related compounds have been disclosed as vanilloid receptor 1 (VR1/TRPV1) antagonists with applications in urological disorders and pain [2]. However, this specific compound's bioactivity has not been independently reported in primary peer-reviewed literature as of the search date.

Why Generic Naphthylurea Analogs Cannot Replace 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea in Target-Focused Research


Urea derivatives within the naphthylmethyl subclass exhibit steep structure-activity relationships (SAR) where minor substituent changes on the non-naphthyl side chain can drastically alter receptor binding profiles. Specifically, the 2-methoxy-2-(o-tolyl)ethyl moiety present in this compound is distinct from the tetrahydro-naphthalene, indoline, or pyrazole-bearing side chains found in the most commonly cited VR1 antagonist urea patents [1]. In related naphthylurea series, replacing the o-tolyl-methoxyethyl group with a simple benzyl, phenethyl, or cyclohexyl group has been shown to alter VR1 antagonistic potency and selectivity profiles, though head-to-head data for this exact compound remain unpublished [2]. Consequently, procurement of a generic 'naphthalen-1-ylmethyl urea' without the precise 2-methoxy-2-(o-tolyl)ethyl substitution may yield a compound with divergent target engagement, confounding SAR studies or biological screening campaigns. Researchers must verify that the exact substitution pattern matches their intended pharmacological or chemical biology application.

Quantitative Differentiation Evidence for 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea Against Closest Analogs


Structural Uniqueness: Ortho-Tolyl Methoxyethyl Side Chain Versus Common Naphthylurea Substituents

The target compound contains a 2-methoxy-2-(o-tolyl)ethyl substituent on the urea N1 position. In contrast, the most extensively exemplified naphthalen-1-ylmethyl ureas in the VR1 antagonist patent literature predominantly feature tetrahydro-naphthalenyl, indolinyl, or pyrazolyl substituents at the equivalent position [1]. Quantitative Tanimoto similarity searching of the ChEMBL database reveals no exact match for this specific scaffold combination, and the closest analog with publicly available data — 1-(2-methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea — differs in two substituent positions, yielding a predicted logP shift of approximately 0.8–1.2 units . The o-tolyl group introduces both steric bulk (ortho-methyl) and distinct π-stacking potential compared to unsubstituted phenyl or heteroaryl analogs.

Medicinal chemistry VR1 antagonist Structure-activity relationship

Patent Provenance: Google Patents Indexing Confirms Intellectual Property Relevance

PubChem Substance record SID 452967981 explicitly identifies this compound as originating from Google Patents, with a deposit date of 2021-12-03 [1]. This places the compound within the patent literature corpus, distinguishing it from purely virtual or computationally enumerated compounds that populate many chemical catalogs. By contrast, several closely related analogs — including 1-(2-chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea (CID 71810582) and 1-(adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea (CAS 1797878-91-1) — are indexed in PubChem but lack explicit patent provenance, suggesting they may be catalog compounds without demonstrated intellectual property relevance [2].

Patent informatics Chemical intellectual property Prior art

Class-Level VR1 Antagonism: Naphthylurea Pharmacophore Conservation and Divergent Side-Chain SAR

Naphthylurea derivatives represented by the tetrahydro-naphthalene urea patent family (US 2008/0045546 A1) have demonstrated VR1 antagonistic activity with IC50 values in the nanomolar range for optimized analogs, and have been profiled in animal models of detrusor overactivity and neuropathic pain [1]. The target compound conserves the naphthalen-1-ylmethyl urea pharmacophore that is critical for VR1 binding, while introducing a 2-methoxy-2-(o-tolyl)ethyl side chain that is absent from the exemplified patent compounds. In the broader naphthylurea class, VR1 antagonistic potency is highly sensitive to the non-naphthyl substituent: patent examples show that replacing a tetrahydro-naphthalenyl group with a simple aryl or heteroaryl can shift IC50 values by more than 10-fold [1]. Without direct assay data for this specific compound, its VR1 activity remains a class-level inference based on pharmacophore conservation.

TRPV1 antagonist Pain therapeutics Urological pharmacology

Physicochemical Differentiation: Computed LogP and Topological PSA Relative to Naphthylurea Analogs

Computed physicochemical properties differentiate the target compound from its closest purchasable analogs. The XLogP3 value for the target compound is predicted at approximately 4.2–4.5, placing it in a lipophilicity range that balances membrane permeability with solubility [1]. By comparison, 1-(2-cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1351598-29-2, MW 326.4) has a predicted logP of approximately 3.0–3.3 due to the polar hydroxyl group, representing a >10-fold difference in predicted octanol-water partition coefficient [2]. The topological polar surface area (TPSA) of the target compound is approximately 50–55 Ų (computed from the urea and methoxy functionalities), which is consistent with oral bioavailability potential but lower than hydroxyl-bearing analogs (TPSA ~70 Ų) [2]. These differences directly impact experimental solubility, membrane partitioning, and ultimately in vitro assay behavior.

Drug-likeness Lipophilicity ADME prediction

Recommended Procurement and Application Scenarios for 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea


VR1/TRPV1 Antagonist Screening and SAR Expansion

This compound is most appropriately procured as part of a focused library exploring non-tetrahydro-naphthalenyl side chains on the naphthylurea VR1 pharmacophore. Since the extensively exemplified VR1 antagonist patent literature (US 2008/0045546 A1) concentrates on tetrahydro-naphthalenyl, indolinyl, and heteroaryl substituents, the 2-methoxy-2-(o-tolyl)ethyl group represents underexplored chemical space [1]. Procurement is justified when screening programs seek to diversify beyond the patent-exemplified SAR and probe ortho-substituted phenyl effects on TRPV1 binding kinetics and selectivity against related TRP channels.

Physicochemical Property Benchmarking in Naphthylurea Series

The compound's computed logP (~4.2–4.5) and TPSA (~50–55 Ų) position it as a higher-lipophilicity, lower-polarity member of the naphthalen-1-ylmethyl urea family compared to hydroxyl- or amino-bearing analogs [2]. It can serve as a reference compound for assessing the impact of increased lipophilicity on non-specific protein binding, microsomal stability, and Caco-2 permeability in head-to-head panels with more polar analogs such as 1-(2-cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1351598-29-2).

Intellectual Property Landscape and Freedom-to-Operate Analysis

The compound's explicit indexing in PubChem as a Google Patents-derived substance (SID 452967981, deposited 2021-12-03) makes it a relevant reference for patent landscape analyses [3]. Organizations conducting freedom-to-operate assessments for naphthylurea-based VR1 antagonists should procure this compound to verify its inclusion in specific patent claims and to generate comparative biological data that may differentiate it from the claimed chemical space of dominant patent families.

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